molecular formula C11H7F6NO2 B14792619 (2,4-Bis(trifluoromethoxy)phenyl)propanenitrile

(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile

Cat. No.: B14792619
M. Wt: 299.17 g/mol
InChI Key: QPROXPJZYKZZQU-UHFFFAOYSA-N
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Description

(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2,4-dihydroxybenzonitrile with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then further reacted with propanenitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)propanenitrile
  • (2,4-Dimethoxyphenyl)propanenitrile
  • (2,4-Dichlorophenyl)propanenitrile

Uniqueness

(2,4-Bis(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C11H7F6NO2

Molecular Weight

299.17 g/mol

IUPAC Name

3-[2,4-bis(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)19-8-4-3-7(2-1-5-18)9(6-8)20-11(15,16)17/h3-4,6H,1-2H2

InChI Key

QPROXPJZYKZZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC#N

Origin of Product

United States

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